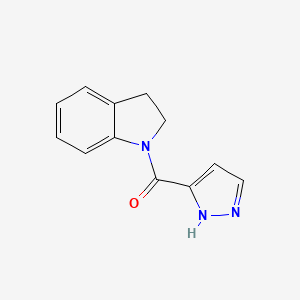![molecular formula C19H22N6O2 B10951714 1-ethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10951714.png)
1-ethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex heterocyclic compound featuring a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its intricate structure, is of significant interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may employ continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .
Chemical Reactions Analysis
1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrazole derivatives.
Scientific Research Applications
1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole core can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with varying substituents. These compounds share the pyrazole core but differ in their functional groups, leading to differences in their chemical and biological properties . Some similar compounds include:
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones
- 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 5-Aminopyrazoles
The uniqueness of 1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C19H22N6O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-ethyl-4-[(2-methylpyrazole-3-carbonyl)amino]-N-(2-phenylethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22N6O2/c1-3-25-13-15(22-18(26)16-10-12-21-24(16)2)17(23-25)19(27)20-11-9-14-7-5-4-6-8-14/h4-8,10,12-13H,3,9,11H2,1-2H3,(H,20,27)(H,22,26) |
InChI Key |
LAYQHJXPVINSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)NC(=O)C3=CC=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-methyl-4-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951637.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B10951644.png)

![3-chloro-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10951665.png)
![N-(4-{[(1E)-3-(3-methylphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B10951678.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951682.png)
![Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10951683.png)
![methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10951691.png)
![5-Benzyl-1-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B10951696.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951709.png)
![N-(3,4-dichlorophenyl)-2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarboxamide](/img/structure/B10951716.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10951727.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10951733.png)
